molecular formula C18H22O4 B14467272 1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene CAS No. 68479-65-2

1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene

Cat. No.: B14467272
CAS No.: 68479-65-2
M. Wt: 302.4 g/mol
InChI Key: WPUATQNTHQQNSV-UHFFFAOYSA-N
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Description

1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene is an organic compound with a complex structure that includes methoxymethyl groups and a phenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,3-dihydroxybenzene with methoxymethyl chloride in the presence of a base to form 1,3-bis(methoxymethyl)benzene. This intermediate is then reacted with 2-(methoxymethyl)phenol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl groups, where nucleophiles such as amines or thiols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Compounds with nucleophilic groups replacing the methoxy groups.

Scientific Research Applications

1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxymethyl and phenoxy groups can participate in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(methoxymethyl)benzene: Lacks the phenoxy group, resulting in different chemical properties and reactivity.

    2-(Methoxymethyl)phenol: Contains only one methoxymethyl group and a phenol group, leading to distinct applications and reactivity.

    1,3-Bis(2-methoxyphenyl)urea: Contains urea groups instead of methoxymethyl groups, resulting in different biological and chemical properties.

Uniqueness

1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene is unique due to its combination of methoxymethyl and phenoxy groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse interactions with other molecules, making it valuable in various research and industrial contexts.

Properties

CAS No.

68479-65-2

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

1,3-bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene

InChI

InChI=1S/C18H22O4/c1-19-11-14-8-15(12-20-2)10-17(9-14)22-18-7-5-4-6-16(18)13-21-3/h4-10H,11-13H2,1-3H3

InChI Key

WPUATQNTHQQNSV-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1OC2=CC(=CC(=C2)COC)COC

Origin of Product

United States

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